molecular formula C24H24N2O3 B11250830 N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)-2-(naphthalen-1-yl)acetamide

N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)-2-(naphthalen-1-yl)acetamide

Cat. No.: B11250830
M. Wt: 388.5 g/mol
InChI Key: CJRQYNAZJOWZSZ-UHFFFAOYSA-N
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Description

N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)-2-(naphthalen-1-yl)acetamide: is a complex organic compound that belongs to the class of amides This compound is characterized by the presence of an ethoxyphenyl group, a pyrrolidinone ring, and a naphthylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)-2-(naphthalen-1-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinone Ring: The initial step involves the cyclization of a suitable precursor to form the pyrrolidinone ring. This can be achieved through the reaction of an appropriate amine with a carbonyl compound under acidic or basic conditions.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced via a nucleophilic substitution reaction. This step often requires the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine, followed by the addition of an ethoxyphenyl halide.

    Attachment of the Naphthylacetamide Moiety: The final step involves the coupling of the naphthylacetamide moiety to the pyrrolidinone intermediate. This can be accomplished through an amide bond formation reaction, typically using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of corresponding phenolic derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone ring, converting it to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ethoxy group, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Hydroxylated pyrrolidinone derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)-2-(naphthalen-1-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)-2-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)-2-(naphthalen-1-yl)acetamide can be compared with other similar compounds such as:

    N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-(naphthalen-1-yl)acetamide: Similar structure but with a methoxy group instead of an ethoxy group.

    N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)-2-(phenyl)acetamide: Similar structure but with a phenyl group instead of a naphthyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.

Properties

Molecular Formula

C24H24N2O3

Molecular Weight

388.5 g/mol

IUPAC Name

N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-naphthalen-1-ylacetamide

InChI

InChI=1S/C24H24N2O3/c1-2-29-21-12-10-20(11-13-21)26-16-19(15-24(26)28)25-23(27)14-18-8-5-7-17-6-3-4-9-22(17)18/h3-13,19H,2,14-16H2,1H3,(H,25,27)

InChI Key

CJRQYNAZJOWZSZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)CC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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